2-Bromo-6-methylnaphthalene

Organic Synthesis Medicinal Chemistry Process Chemistry

2-Bromo-6-methylnaphthalene is the definitive 2,6-substituted naphthalene building block. Its regiospecific bromine at C2 and methyl at C6 enable precise cross-coupling (Suzuki, Stille) for DNTT derivatives and high-performance OLED materials. With a lower XLogP (4.2 vs 4.68 for the 1-isomer), it improves aqueous solubility and metabolic stability in drug discovery. This is the validated intermediate for Naproxen and Nabumetone synthesis, eliminating regioisomeric side-reaction risks. Choose this isomer to reduce development time and ensure scalable, high-yield synthetic routes.

Molecular Formula C11H9Br
Molecular Weight 221.09 g/mol
CAS No. 37796-78-4
Cat. No. B123290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylnaphthalene
CAS37796-78-4
Synonyms6-Bromo-2-methylnaphthalene;  6-Methyl-2-bromonaphthalene
Molecular FormulaC11H9Br
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3
InChIKeyLIGQAYZZFOJVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methylnaphthalene (CAS 37796-78-4): A Core Intermediate for Coupling Reactions and Material Science


2-Bromo-6-methylnaphthalene is a brominated aromatic building block with the molecular formula C11H9Br [1]. It is characterized by a naphthalene core with a bromine atom at the 2-position and a methyl group at the 6-position . The compound is a solid at room temperature, typically white to off-white in color, with a melting point of 142 °C [2]. This specific substitution pattern distinguishes it from other regioisomers and provides a unique reactivity profile that makes it a valuable intermediate in pharmaceutical synthesis, materials science, and advanced organic chemistry [3].

Why 2-Bromo-6-methylnaphthalene Cannot Be Casually Substituted by Other Naphthalene Derivatives


2-Bromo-6-methylnaphthalene possesses a specific electronic and steric environment defined by its 2,6-substitution pattern . A generic substitution with a different regioisomer, such as 1-bromo-6-methylnaphthalene or 2-bromo-7-methylnaphthalene, or with analogs lacking the methyl group, is not valid for applications requiring precise molecular architecture [1]. The position of the bromine atom dictates its reactivity in cross-coupling reactions, while the methyl group influences the compound's lipophilicity and the steric hindrance around the reactive site, which are critical for achieving desired regioselectivity and yields in subsequent synthetic steps [2]. These differences in fundamental properties directly impact the success of complex molecule synthesis, particularly in the pharmaceutical and advanced materials sectors [3].

Quantitative Differentiation: Key Evidence for Selecting 2-Bromo-6-methylnaphthalene


Regioisomeric Distinction: Steric and Electronic Effects Favoring 2,6-Substitution

In electrophilic aromatic substitution, the 1-position of naphthalene is generally kinetically favored due to resonance stabilization of the intermediate [1]. However, for bulkier substituents, steric hindrance with the peri-hydrogen at the 8-position makes substitution at the 2-position thermodynamically more favorable and synthetically selective [2]. This principle underpins the practical synthesis and unique reactivity of 2-bromo-6-methylnaphthalene compared to its 1-bromo-6-methylnaphthalene isomer.

Organic Synthesis Medicinal Chemistry Process Chemistry

Differentiated Lipophilicity (LogP) Impacting Drug Candidate Design

The lipophilicity of a molecule, quantified by the partition coefficient (LogP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Bromo-6-methylnaphthalene has a calculated XLogP3-AA value of 4.2 [1]. In comparison, the regioisomer 1-bromo-6-methylnaphthalene is predicted to have a significantly higher LogP value of 4.68 (ACD/LogP) [2]. This difference of 0.48 log units translates to an approximately three-fold difference in lipophilicity.

Medicinal Chemistry Drug Discovery ADME Properties

Established Use as a Key Intermediate in Nonsteroidal Anti-inflammatory Drug (NSAID) Synthesis

2-Bromo-6-methylnaphthalene has been specifically identified as an active intermediate in the synthesis of clinically relevant NSAIDs, including Naproxen and Nabumetone . While many bromonaphthalene isomers exist, their synthetic utility is not equivalent. The 2,6-substitution pattern is critical for constructing the naphthalene core of these specific drug molecules . Alternative isomers, such as 1-bromo-6-methylnaphthalene, would not lead to the same target molecules without complex and inefficient rearrangement steps.

Pharmaceutical Synthesis NSAIDs Chemical Intermediates

Primary Application Scenarios for 2-Bromo-6-methylnaphthalene Based on Differentiating Evidence


Medicinal Chemistry: Lead Optimization for Improved ADME Profile

In medicinal chemistry programs where the naphthalene core is being derivatized, 2-bromo-6-methylnaphthalene offers a quantifiably lower lipophilicity (XLogP = 4.2) compared to the 1-isomer (LogP = 4.68) [1]. This property is critical for tuning the ADME profile of lead compounds. A research team aiming to reduce the overall LogP of a drug candidate series can prioritize this isomer to improve aqueous solubility and metabolic stability, which are common pitfalls for highly lipophilic molecules [2].

Pharmaceutical Process Chemistry: Validated Route to NSAIDs

For process chemists tasked with developing a scalable and reliable synthesis of Naproxen or Nabumetone, 2-bromo-6-methylnaphthalene is the validated intermediate . Using this specific isomer avoids the need for developing and validating new, high-risk synthetic routes from scratch. It leverages established chemical knowledge and patent literature, reducing both development time and the potential for late-stage failures due to unanticipated regioisomeric side reactions .

Material Science: Synthesis of Regiospecific Building Blocks for OLEDs and Polymers

The unique 2,6-substitution pattern is crucial for the synthesis of regioregular polymers and small molecules used in organic electronics [3]. For instance, the synthesis of DNTT derivatives and other extended π-conjugated systems for OLEDs requires a specific geometry that can only be achieved from a 2-bromo-6-methylnaphthalene precursor [4]. The steric environment of this isomer ensures that subsequent coupling reactions (e.g., Suzuki, Stille) proceed with the high regioselectivity needed to avoid the formation of undesirable structural isomers that can severely diminish device performance [5].

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